N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide
Description
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Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-23-11-2-4-12(5-3-11)24-10-14-20-15(25-21-14)9-19-16(22)13-8-17-6-7-18-13/h2-8H,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMAYHYOJBMGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₉H₂₃N₅O₄, with a molecular weight of approximately 343.34 g/mol. The compound features a pyrazine moiety and an oxadiazole ring, which are known for their significant interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₄ |
| Molecular Weight | 343.34 g/mol |
| Functional Groups | Oxadiazole, Pyrazine |
| Potential Activities | Anticancer, Antimicrobial |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The presence of the oxadiazole ring is associated with anticancer properties. Studies have shown that compounds containing oxadiazole derivatives can inhibit tumor cell growth through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The methoxyphenoxy group enhances the compound's interaction with bacterial membranes, leading to increased permeability and subsequent cell death. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
-
Anticancer Efficacy :
A study evaluated the antiproliferative effects of various oxadiazole derivatives on cancer cell lines. This compound exhibited an IC50 value in the micromolar range against MCF-7 breast cancer cells, indicating significant anticancer potential.Compound Cell Line IC50 (µM) N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol... MCF-7 3.1 Doxorubicin MCF-7 0.5 -
Antimicrobial Activity :
In vitro studies have shown that the compound exhibits notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.Bacteria MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32
Preparation Methods
Amidoxime and Ester Cyclization
A widely used method involves reacting an amidoxime with a carboxylic acid ester under basic conditions. For example:
- Preparation of (4-methoxyphenoxy)acetamidoxime :
- Cyclization with methyl 2-bromoacetate :
Key Parameters :
- Solvent : Dimethyl sulfoxide (DMSO) enhances reaction efficiency.
- Base : Sodium hydroxide (2.0–3.0 equiv.) facilitates deprotonation.
- Yield : 60–75% after purification via silica gel chromatography.
Functionalization of the Oxadiazole Core
The bromomethyl group at position 5 of the oxadiazole is substituted with an amine to enable coupling with pyrazine-2-carboxylic acid.
Nucleophilic Substitution
- Amination of 5-(bromomethyl)oxadiazole :
- The brominated intermediate reacts with aqueous ammonia (28%) in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 3-((4-methoxyphenoxy)methyl)-5-(aminomethyl)-1,2,4-oxadiazole.
- Purification :
- The product is isolated via recrystallization from ethanol/water (yield: 80–85%).
Challenges :
- Competing elimination reactions may occur; excess ammonia suppresses side products.
- Steric hindrance from the (4-methoxyphenoxy)methyl group necessitates prolonged reaction times.
Amide Bond Formation
The aminomethyl intermediate is coupled with pyrazine-2-carboxylic acid to form the final carboxamide.
Carbodiimide-Mediated Coupling
- Activation of pyrazine-2-carboxylic acid :
- Pyrazine-2-carboxylic acid (1.2 equiv.) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv.) and hydroxybenzotriazole (HOBt, 1.5 equiv.) in dichloromethane (DCM) at 0°C.
- Coupling with the amine :
- The activated acid reacts with 3-((4-methoxyphenoxy)methyl)-5-(aminomethyl)-1,2,4-oxadiazole in DCM at room temperature for 24 hours.
- Purification :
- Column chromatography (ethyl acetate/hexane, 1:1) isolates the target compound (yield: 65–70%).
Optimization Notes :
- Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction.
- Side Products : Over-activation of the carboxylic acid may form N-acylurea; controlled stoichiometry minimizes this.
Alternative Synthetic Routes
Vilsmeier Reagent Approach
The Vilsmeier reagent (POCl3/DMF) activates carboxylic acids for direct cyclization with amidoximes:
Mechanochemical Synthesis
Grinding the amidoxime and carboxylic acid derivative in a ball mill for 2 hours achieves solvent-free cyclization:
- Conditions : Stainless-steel jar, 30 Hz frequency.
- Advantages : Eco-friendly, high atom economy (yield: ~70%).
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Amidoxime/Ester | 60–75 | 24 | High regioselectivity |
| Vilsmeier | 50–60 | 12 | One-pot synthesis |
| Mechanochemical | 70 | 2 | Solvent-free, rapid |
Q & A
Q. How can synthesis conditions for this compound be optimized using design of experiments (DOE)?
Methodological Answer: Synthesis optimization involves statistical DOE to minimize trial-and-error approaches. Key parameters include reaction time, temperature, solvent polarity, and molar ratios. For example, in oxadiazole derivatives, K₂CO₃ is often used as a base in DMF for nucleophilic substitution reactions . DOE principles recommend:
- Screening experiments (e.g., fractional factorial design) to identify critical factors.
- Response surface methodology to refine optimal conditions.
- Validation via reproducibility tests under narrowed parameters.
Table 1: Example DOE Parameters for Alkylation Steps
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 25–80°C | 50°C |
| Reaction Time | 4–24 hrs | 12 hrs |
| Solvent | DMF, THF, Acetonitrile | DMF |
| Base Equivalents | 1.0–1.5 eq | 1.2 eq |
| (Adapted from ) |
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign methoxy (δ ~3.8 ppm) and oxadiazole protons (δ ~8.5–9.0 ppm). Compare with similar oxadiazole-carboxamide derivatives .
- HRMS: Confirm molecular ion peaks with <2 ppm error.
- HPLC-PDA: Assess purity (>98%) using C18 columns with methanol/water gradients.
- IR: Validate carbonyl (1650–1700 cm⁻¹) and C-O-C (1250 cm⁻¹) stretches .
Q. How do structural modifications (e.g., methoxy group position) influence bioactivity?
Methodological Answer: Structure-activity relationships (SAR) require systematic substitution studies. For example:
- Methoxy placement : 4-methoxyphenoxy groups enhance solubility but may reduce receptor binding vs. 3-methoxy analogs .
- Oxadiazole vs. thiadiazole cores : Oxadiazoles improve metabolic stability but may lower potency.
- Pyrazine substitution : Methyl groups at the pyrazine ring increase lipophilicity, affecting membrane permeability .
Q. What purification strategies are effective for removing byproducts in the final step?
Methodological Answer:
Q. How stable is this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; analyze degradation via HPLC.
- pH Stability : Oxadiazole rings degrade in strongly acidic (pH <2) or basic (pH >10) conditions. Carboxamide bonds are stable at pH 4–8 .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide reaction design?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (DFT/B3LYP) predict transition states and intermediates for oxadiazole formation .
- Solvent Effects : COSMO-RS models optimize solvent selection (e.g., DMF’s polarity stabilizes intermediates).
- Docking Studies : AutoDock Vina screens binding affinities to target proteins (e.g., kinase inhibitors) .
Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
- Controlled Experiments : Synthesize analogs with deliberate substitutions to isolate spectral contributors.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals; confirm through-space couplings.
- Comparative Databases : Cross-reference with published oxadiazole spectra (e.g., Research on Chemical Intermediates) .
Q. Can AI-driven process simulation improve yield prediction for scale-up?
Methodological Answer:
- Machine Learning Models : Train on historical reaction data (e.g., temperature, catalyst loading) to predict yields.
- COMSOL Multiphysics Integration : Simulate heat/mass transfer in reactors to avoid hotspots during scale-up .
- Real-Time Adjustments : IoT sensors feed data into AI platforms for dynamic parameter optimization .
Q. What mechanistic insights explain the reactivity of the 1,2,4-oxadiazole core?
Methodological Answer:
- Electrophilic Aromatic Substitution : Methoxy groups activate the phenyl ring for alkylation at the para position.
- Nucleophilic Attack : The oxadiazole’s electron-deficient C5 position reacts with pyrazine-methyl nucleophiles .
- Cyclization Kinetics : Monitor via in-situ IR to detect intermediate hydrazide formation .
Q. How can mixed-method approaches (quantitative + qualitative) enhance data interpretation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
